REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.[Br:7][C:8]1[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:9]=1[C:10]([OH:12])=O.C(N(CC)CC)C.[CH2:27]([NH:29][C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[CH3:28]>ClCCl.CN(C1C=CN=CC=1)C.CN(C)C=O>[CH2:27]([N:29]([C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1)[C:10](=[O:12])[C:9]1[CH:13]=[C:14]([N+:17]([O-:19])=[O:18])[CH:15]=[CH:16][C:8]=1[Br:7])[CH3:28]
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Name
|
|
Quantity
|
1.65 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
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C(C)NC1=CC=CC=C1
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Name
|
ethyl acetate hexanes
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mg
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
0.01 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
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Type
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CUSTOM
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Details
|
the reaction mixture was stirred at 23° C. for 4 hour
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
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WASH
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Details
|
the organics were washed with 1N HCl (2-30 ml portions) and saturated aqueous sodium chloride (30 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of the residue
|
Type
|
CUSTOM
|
Details
|
by recrystallization from ethyl acetate/hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=C(C=CC(=C1)[N+](=O)[O-])Br)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |